The synthesis of EBI-1051 involves the creation of benzodihydrofuran derivatives, employing a strategy known as scaffold hopping. This method allows researchers to explore different chemical scaffolds while maintaining biological activity. The process begins with the design of compounds based on existing MEK inhibitors, leading to the development of a new series of benzofuran derivatives with improved properties.
The synthesis typically includes several steps:
EBI-1051 undergoes several types of chemical reactions that are essential for its synthesis and modification:
The specific conditions under which these reactions occur can significantly influence the yield and purity of EBI-1051 .
The mechanism of action for EBI-1051 primarily involves inhibition of the MEK pathway, which is integral to cell proliferation and survival in cancer cells. By blocking MEK activity, EBI-1051 disrupts downstream signaling pathways that promote tumor growth.
Research indicates that EBI-1051 effectively inhibits cell proliferation and induces apoptosis in various cancer cell lines by interfering with the phosphorylation processes essential for MEK function. This inhibition leads to reduced activation of extracellular signal-regulated kinases (ERKs), further impeding cancer cell survival .
EBI-1051 is presented as a solid powder with a purity greater than 98%. It is soluble in dimethyl sulfoxide (DMSO), which is often used as a solvent in biological assays. The compound exhibits stability under proper storage conditions—dry and dark at temperatures between 0 to 4 degrees Celsius for short-term use or at -20 degrees Celsius for long-term storage.
Key physical properties include:
EBI-1051 has diverse applications across various fields:
The RAS/RAF/MEK/ERK cascade is a highly conserved mitogen-activated protein kinase (MAPK) pathway that transduces extracellular signals into intracellular responses governing cell proliferation, survival, differentiation, and apoptosis. Oncogenic hyperactivation of this pathway occurs in >30% of human cancers, primarily through gain-of-function mutations in RAS (e.g., KRAS in 36% of colorectal cancers) or BRAF (e.g., V600E in 50–70% of melanomas) [2] [5] [10]. MEK1/2 (MAPK/ERK kinases) occupy a pivotal position as the only known activators of ERK1/2 kinases, making them critical gatekeepers of this oncogenic signaling axis. Constitutive pathway activation drives uncontrolled tumor growth and metastasis by dysregulating transcription factors (e.g., Myc, Ets) and cell cycle proteins (e.g., cyclin D1) [2] [8].
Table 1: Prevalence of MAPK Pathway Alterations in Human Cancers
Cancer Type | BRAF Mutation (%) | RAS Mutation (%) | MEK Mutation (%) |
---|---|---|---|
Melanoma | 50–70 | <5 | 1–5 |
Colorectal Cancer | 8–14 | 36 | <2 |
Non-Small Cell Lung | 2–3 | 19 | <2 |
Pancreatic Cancer | 70–90* | 63 | Rare |
*Uveal melanoma variant [2] [8]
MEK1 and MEK2 share 85% amino acid identity in their catalytic domains but exhibit non-redundant functions in oncogenesis. Both isoforms phosphorylate ERK1/2 at Thr202/Tyr204 and Thr185/Tyr187, respectively, yet structural differences in their N-terminal regulatory domains influence substrate binding and subcellular localization [3] [5] [10]. Experimental models demonstrate that constitutively active mutants (MEK1^S218D/S222D^ or MEK2^S222D/S226D^) transform intestinal epithelial cells (IEC-6 line) into metastatic adenocarcinomas in vivo [3]. Notably, MEK2 depletion more potently suppresses colorectal cancer cell proliferation than MEK1 knockdown, suggesting isoform-specific roles in sustaining tumor growth [3]. Both isoforms also promote invasiveness by upregulating matrix metalloproteinases (MMPs) and confer resistance to anoikis (detachment-induced apoptosis) [3].
First-generation MEK inhibitors (e.g., PD98059, U0126) were non-ATP-competitive but lacked clinical utility due to poor pharmacokinetics and off-target effects (e.g., MEK5 inhibition) [5] [10]. Second-generation allosteric inhibitors (trametinib, cobimetinib, binimetinib) gained FDA approval for BRAF-mutant melanoma by selectively binding an adjacent pocket to the ATP site, locking MEK1/2 in a catalytically inactive conformation [5]. Despite efficacy, limitations include acquired resistance and narrow applicability beyond BRAF-mutant cancers. EBI-1051 exemplifies a novel scaffold developed to overcome these constraints through enhanced potency and oral bioavailability [1] [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7